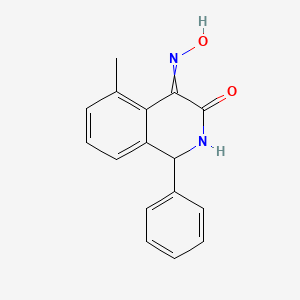
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound belonging to the class of hydroxyiminoisoquinolinones This compound is characterized by the presence of a hydroxyimino group, a methyl group, and a phenyl group attached to an isoquinoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate isoquinoline derivative.
Oximation: The key step involves the introduction of the hydroxyimino group. This is achieved by reacting the isoquinoline derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Cyclization: The resulting intermediate undergoes cyclization to form the final product. This step may require specific conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-3,4-diones.
Reduction: Reduction of the compound leads to the formation of 4-hydroxy-3-ones and 4-hydroxy-1,2,3,4-tetrahydroisoquinolines.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Formaldehyde is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Isoquinoline-3,4-diones
Reduction: 4-Hydroxy-3-ones, 4-Hydroxy-1,2,3,4-tetrahydroisoquinolines
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Industry: It is used in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. The hydroxyimino group plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can inhibit the activity of certain enzymes, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyimino-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one: Similar structure but lacks the methyl group.
Cyclohexyl (E)-4-(hydroxyimino)-4-phenylbutanoates: Different backbone but similar functional groups.
Methyl 2-Hydroxyimino-3-phenyl-propionate: Different backbone but similar functional groups.
Uniqueness
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is unique due to the presence of both the hydroxyimino and methyl groups on the isoquinoline backbone. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
78634-22-7 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
4-hydroxyimino-5-methyl-1-phenyl-1,2-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-6-5-9-12-13(10)15(18-20)16(19)17-14(12)11-7-3-2-4-8-11/h2-9,14,20H,1H3,(H,17,19) |
InChI-Schlüssel |
XQCKLFOESOMRAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(NC(=O)C2=NO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


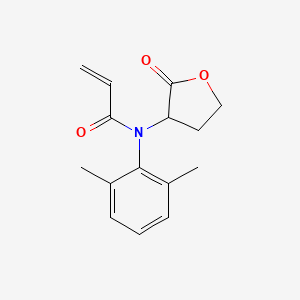

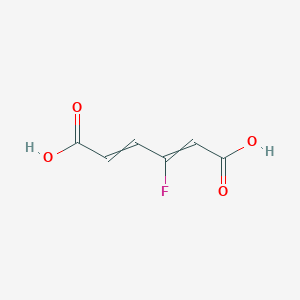

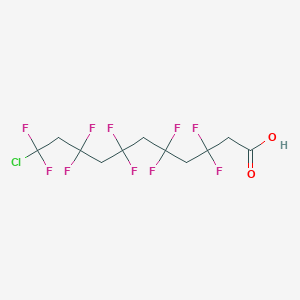
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
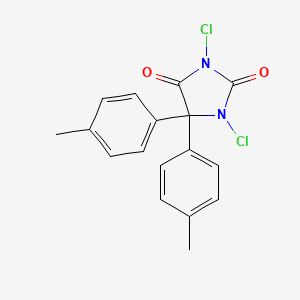
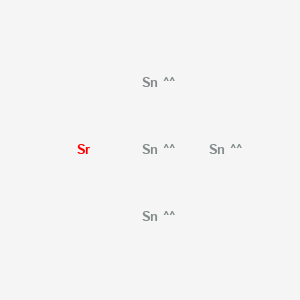
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
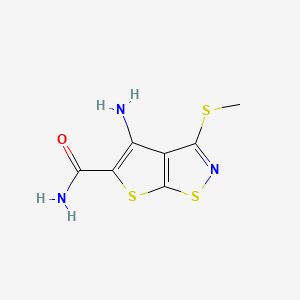
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)



